molecular formula C7H4N2O3 B2445922 1,2,3-Benzoxadiazole-7-carboxylic acid CAS No. 1546503-21-2

1,2,3-Benzoxadiazole-7-carboxylic acid

Cat. No. B2445922
CAS RN: 1546503-21-2
M. Wt: 164.12
InChI Key: SOGCLHMYYWFZIN-UHFFFAOYSA-N
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Description

1,2,3-Benzoxadiazole-7-carboxylic acid is a chemical compound . It is derived from 2,1,3-benzoxadiazole (BD) derivatives, which have been widely applied in many chemical and biological applications due to their excellent photophysical properties .


Synthesis Analysis

The synthesis of this compound involves a fast and simple derivatization procedure with the use of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) prior to LC-MS/MS analysis .


Molecular Structure Analysis

The molecular structure of this compound is composed of a benzene ring that is fused to a 1,2,3-thiadiazole .


Chemical Reactions Analysis

1,2,3-Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow. For that reason, many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .

Scientific Research Applications

Fluorescence Tagging in Chromatography

1,2,3-Benzoxadiazole derivatives, specifically 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles, have been synthesized and used as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application enhances the detection and analysis of various substances, including fatty acids and pharmaceutical compounds, by providing fluorescent adducts with carboxylic acids (Toyo’oka et al., 1991).

Analytical Chemistry

In another study, benzoxadiazole amine derivatives were developed as fluorogenic reagents for carboxylic acids. These derivatives react with fatty acids to produce fluorescent adducts, enabling their sensitive detection and analysis (Toyo’oka et al., 1991). Furthermore, a study on 4-mercapto-7-methylthio-2,1,3-benzoxadiazole as a fluorogenic reagent for carboxylic acids revealed its superiority in terms of reactivity and sensitivity, making it valuable for analytical purposes (Uchiyama et al., 2001).

Dye-Sensitized Solar Cells

The application of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers in dye-sensitized solar cells has been theoretically analyzed. Density Functional Theory studies suggest these compounds could significantly enhance light harvesting efficiency and electron injection in solar cells (Sathyanarayanamoorthi et al., 2015).

Biological Applications

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ), a derivative of 1,2,3-Benzoxadiazole, was found to be effective in visualizing lysosomes in live cells. This presents a cost-effective alternative to conventional lysosomal probes (Ishiguro et al., 2008).

Drug Development

Benzimidazole derivatives bearing acidic heterocycles, which include benzoxadiazole structures, have shown potential as angiotensin II receptor antagonists. These compounds were evaluated for both in vitro and in vivo activities, indicating their therapeutic potential (Kohara et al., 1996).

Safety and Hazards

The safety data sheet for 1,2,3-Benzoxadiazole-7-carboxylic acid indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

The primary target of 1,2,3-Benzoxadiazole-7-carboxylic acid is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of this compound with GSTs affects the normal functioning of these enzymes, thereby influencing the detoxification pathways in which they are involved . The inhibition of GSTs can lead to an accumulation of toxic compounds in cells, potentially triggering apoptosis .

Result of Action

The result of the action of this compound is the inhibition of GSTs, leading to the disruption of cellular detoxification processes. This can trigger apoptosis in tumor cells, making this compound a potential anticancer drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s fluorescence intensity . Additionally, safety data sheets suggest that the compound should be kept away from heat and sources of ignition, indicating that temperature and ignition sources could affect its stability .

properties

IUPAC Name

1,2,3-benzoxadiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGCLHMYYWFZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1546503-21-2
Record name 1,2,3-benzoxadiazole-7-carboxylic acid
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